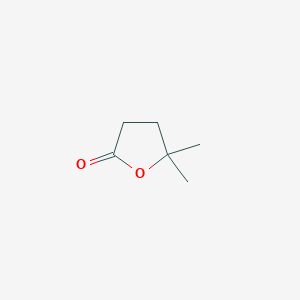

5,5-Dimethyldihydrofuran-2(3h)-one

Descripción

Contextualizing 5,5-Dimethyldihydrofuran-2(3H)-one within Lactone Chemistry

This compound, also known by synonyms such as γ,γ-Dimethyl-γ-butyrolactone and 4-Methyl-4-pentanolide, is a γ-lactone. Lactones are cyclic esters, and the "γ" designation indicates that the ester linkage forms a five-membered ring. The defining feature of this particular lactone is the presence of two methyl groups attached to the 5th carbon of the furanone ring. ontosight.ai This gem-dimethyl substitution significantly influences the compound's steric and electronic properties, distinguishing it from other butyrolactones.

The study of lactones dates back to 1844, when French chemist Théophile-Jules Pelouze first used the term. Wilhelm Rudolph Fittig, a German chemist, later expanded this definition in 1880 to include all intramolecular carboxylic esters, which laid the groundwork for the systematic study of compounds like this compound.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 3123-97-5 |

| Appearance | Solid |

| InChI Key | NPHAVLULUWJQAS-UHFFFAOYSA-N |

This data is compiled from multiple sources. sigmaaldrich.comnist.gov

Significance of Dihydrofuranone Scaffolds in Modern Organic Synthesis

Dihydrofuranone scaffolds, the core structure of this compound, are of paramount importance in modern organic synthesis. These heterocyclic frameworks are key structural motifs in a vast number of natural products that exhibit a wide range of biological activities. nih.gov Consequently, the development of synthetic methods to access and modify dihydrofuranone derivatives is a major focus for synthetic chemists.

The versatility of the dihydrofuranone scaffold stems from its ability to undergo various chemical transformations. For instance, the lactone ring can be opened through hydrolysis or reduction, providing access to linear, functionalized molecules. The carbon backbone can also be further elaborated, allowing for the construction of more complex molecular architectures. The development of asymmetric synthetic strategies for butenolides and butyrolactones has been a significant area of research, enabling the enantioselective synthesis of γ-lactones. Organocatalysis has emerged as a powerful tool in this regard, offering mild conditions and excellent control over stereoselectivity for the synthesis of substituted tetrahydrofurans. epa.gov

Historical Perspectives on this compound Research and Related Derivatives

Early research into furanone-containing natural products was often centered on their sensory properties, particularly in the realm of flavor and fragrance chemistry. For instance, related compounds like sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) are known for their distinct aroma profiles in food and beverages. thegoodscentscompany.com

The synthesis of this compound itself can be achieved through several routes. A primary method involves the intramolecular cyclization of 4-hydroxy-4-methylpentanoic acid. This lactonization can be efficiently carried out by heating a precursor like 4,4-dimethyl-1,3-dioxane-2-one in the presence of an acid catalyst, such as p-toluenesulfonic acid, with reported yields of 78%. Industrial-scale production has been optimized using continuous-flow reactors, which can achieve even higher conversion rates.

Over time, research has expanded beyond the synthesis and basic characterization of these lactones. The unique reactivity of the dihydrofuranone scaffold has been harnessed in the synthesis of a variety of more complex molecules. For example, the [2+2] photocycloaddition reactions of 5-substituted 2(5H)-furanones have been utilized in the enantioselective synthesis of terpenoid natural products. chemrxiv.org

The table below lists some related dihydrofuranone derivatives and their applications:

| Compound Name | CAS Number | Key Features/Applications |

| 5-Acetyldihydro-2-hydroxy-2,5-dimethylfuran-3(2H)-one | 29549-78-8 | Utilized in specialty organic synthesis due to its acetyl and hydroxy functional groups. |

| 5-Ethenyldihydro-5-methyl-2(3H)-furanone (Lavender lactone) | 1073-11-6 | A fragrance component. nist.gov |

| 5-Hexyldihydrofuran-2(3H)-one (γ-Decalactone) | 706-14-9 | A flavor and fragrance compound. bldpharm.com |

| DL-Pantolactone | 599-04-2 | An intermediate in the synthesis of pantothenic acid (Vitamin B5). chemspider.com |

The ongoing exploration of dihydrofuranone chemistry continues to uncover new synthetic methodologies and applications, highlighting the enduring importance of scaffolds like this compound in the advancement of chemical science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,5-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHAVLULUWJQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185150 | |

| Record name | Iso-caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3123-97-5 | |

| Record name | Iso-caprolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaprolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocaprolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iso-caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-Dimethyl-dihydro-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISO-CAPROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN93807ZPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,5 Dimethyldihydrofuran 2 3h One and Its Derivatives

Cyclization Reactions in 5,5-Dimethyldihydrofuran-2(3H)-one Synthesis

Cyclization reactions represent a fundamental and widely employed strategy for the construction of the γ-butyrolactone ring system of this compound. These methods typically involve the formation of the five-membered ring from an acyclic precursor through the creation of an ester linkage.

Cyclization of Alpha,Beta-Unsaturated Acids

The intramolecular cyclization of α,β-unsaturated carboxylic acids serves as a direct route to γ-butyrolactones. This process, often facilitated by acid catalysis, involves the protonation of the double bond, which then allows for the intramolecular attack of the carboxylic acid's hydroxyl group. For the synthesis of this compound, a suitable precursor would be an acid such as 4-methyl-pent-3-enoic acid. The presence of the gem-dimethyl group on the carbon that will become the γ-position of the lactone is crucial for the formation of the target molecule.

Lactonization of Allyl Esters utilizing Molecular Iodine

A convenient and efficient method for the synthesis of γ-butyrolactones involves the lactonization of α-allyl esters using molecular iodine in dimethyl sulfoxide (B87167) (DMSO). scispace.comajol.info This approach offers a metal-free alternative to other cyclization methods. scispace.com The reaction proceeds by heating a solution of the α-allyl ester with a catalytic amount of iodine. scispace.com The proposed mechanism suggests that the oxygen of the ester group attacks the allyl group, leading to the formation of the γ-butyrolactone ring. scispace.com This method has proven effective for a range of α-allyl esters, affording α,γ-disubstituted-γ-butyrolactones in good yields. scispace.comajol.info

| Entry | Substrate (α-allyl ester) | Product (γ-butyrolactone) | Yield (%) |

| 1 | Allyl 2-phenylpropanoate | 3-Methyl-5-(iodomethyl)-3-phenyldihydrofuran-2(3H)-one | 85 |

| 2 | Allyl 2-(4-chlorophenyl)propanoate | 3-(4-Chlorophenyl)-5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one | 82 |

| 3 | Allyl 2-(4-methoxyphenyl)propanoate | 5-(Iodomethyl)-3-(4-methoxyphenyl)-3-methyldihydrofuran-2(3H)-one | 88 |

This table presents a selection of results from the iodine-catalyzed lactonization of various α-allyl esters, demonstrating the versatility of this synthetic method.

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization is a common and effective method for synthesizing γ-butyrolactones from suitable precursors. Various acids can be employed to promote the intramolecular reaction. For instance, the intramolecular cyclization of N-cyano sulfoximines can be achieved using sulfuric acid in a one-pot process to yield thiadiazine 1-oxides. nih.gov Similarly, trifluoromethanesulfonic acid can catalyze the intramolecular cyclization of 1-aryl-5-phenylpent-4-en-2-yn-1-ones to form 6-aryl-2-phenyl-2,3-dihydropyran-4-ones. researchgate.net

In the context of this compound synthesis, an appropriate starting material for acid-catalyzed cyclization would be 3-methyl-3-buten-1-ol. nih.govsigmaaldrich.comnist.govhaz-map.com This homoallylic alcohol, upon treatment with an acid, can undergo intramolecular hydroalkoxycarbonylation, where the hydroxyl group adds across the double bond to form the desired five-membered lactone ring.

Advanced Synthetic Approaches to Substituted Dihydrofuranones

The development of advanced synthetic methods has enabled the regio- and stereoselective synthesis of complex and chiral γ-butyrolactones, which are crucial components of many biologically active natural products.

Regio- and Stereoselective Syntheses of Chiral γ-Butyrolactones

The synthesis of chiral γ-butyrolactones with high enantioselectivity is a significant area of research. rsc.orgnih.govnih.gov One powerful strategy involves the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. nih.gov This method provides access to a variety of chiral γ-butyrolactones with excellent conversion rates and high enantiomeric excess. nih.gov Another approach is the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, which yields chiral dihydrobenzofurans with high enantioselectivity. nii.ac.jpresearchgate.netrsc.org Furthermore, enzyme-catalyzed cascades have been developed for the efficient synthesis of chiral γ-butyrolactones, achieving high yields and near-perfect enantioselectivity. acs.org These advanced methods often allow for the precise control of stereochemistry at multiple centers, which is essential for the synthesis of complex natural products. The diastereodivergent synthesis of all four isomers of a γ-butyrolactone has been achieved through a catalytic stereodivergent α-allylation protocol. researchgate.net

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Rh/ZhaoPhos | γ-Butenolide | Chiral γ-Butyrolactone | >99% |

| Iridium/(S,S)-QuinoxP* | m-Allyloxyphenyl ketone | Chiral Dihydrobenzofuran | 97% |

| Enoate Reductase/Alcohol Dehydrogenase | Ethyl 4-oxo-pent-2-enoate | Chiral γ-Butyrolactone | 98→99% |

This table highlights the effectiveness of different catalytic systems in achieving high enantioselectivity in the synthesis of chiral γ-butyrolactones and related structures.

Synthesis via Mannich and Coupling Reactions of Propargyl Lactones

The functionalization of pre-formed lactone rings provides another avenue for the synthesis of substituted dihydrofuranones. Propargyl lactones, specifically 5,5-disubstituted-3-(prop-2-ynyl)dihydrofuran-2(3H)-ones, serve as valuable synthons for creating novel lactone-containing compounds. These propargyl lactones can undergo Mannich reactions with paraformaldehyde and secondary amines in the presence of copper(I) halides to produce aminobutynyl derivatives of γ-lactones. Additionally, they can participate in coupling reactions with active halides to form butynalkynyl derivatives. These reactions allow for the introduction of diverse functionalities at the 3-position of the dihydrofuranone ring, expanding the chemical space accessible from these lactone precursors. The synthesis of α-methylene-γ-butyrolactones, a significant class of natural products, has also been extensively studied. organic-chemistry.orgnih.govacs.orgrsc.orgthieme-connect.com

Manganese(III)-Mediated Aerobic Oxidation Routes for Furanone Synthesis

Manganese(III) acetate (B1210297) (Mn(OAc)₃) is a versatile and cost-effective oxidizing agent that facilitates the formation of carbon-carbon and carbon-heteroatom bonds through radical intermediates. rsc.org These reactions are particularly useful for the synthesis of furan (B31954) and dihydrofuran derivatives. rsc.orgresearchgate.netresearchgate.net The general mechanism involves the single-electron oxidation of a carbonyl compound by Mn(OAc)₃ to generate an α-oxoalkyl radical. wikipedia.org This radical can then undergo intermolecular or intramolecular addition to an unsaturated bond, such as an alkene. wikipedia.org

In the context of synthesizing γ-lactones, Mn(OAc)₃ can mediate the oxidative addition of acetic acid to alkenes. nih.gov The process begins with the formation of a manganese(III)-enolate complex, which then loses a molecule of acetic acid to form a radical intermediate. This radical adds to the alkene, and subsequent oxidation and cyclization yield the γ-lactone. nih.gov The lactonization of alkenes in the presence of acetic acid and acetate salts is a synthetically useful method for producing γ-lactones, often with high selectivity. wikipedia.org

While a direct synthesis of this compound using this method is not extensively documented in the reviewed literature, the reaction of an appropriately substituted alkene with a carbonyl compound in the presence of Mn(OAc)₃ provides a plausible route. For instance, the reaction of isobutylene (B52900) with a source of a carboxymethyl radical generated from a suitable precursor could, in principle, lead to the formation of the target lactone.

A related application is the Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione, which results in the formation of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. mdpi.com This reaction highlights the capability of manganese(III) reagents to construct complex furanone skeletons under aerobic conditions. mdpi.com

Table 1: Examples of Manganese(III)-Mediated Reactions for Furanone Synthesis

| Starting Materials | Reagent | Product | Yield | Reference |

| Alkenes and Acetic Acid | Mn(OAc)₃ | γ-Lactones | General Method | wikipedia.orgnih.gov |

| 2,4-Pentanedione | Mn(OAc)₃, Air | 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | 44% | mdpi.com |

| Ferrocene Substituted Alkenes and Active Methylene Compounds | Mn(OAc)₃ | trans-5-ferrocenyl-4-phenyl-4,5-dihydrofuran derivatives | up to 75% | researchgate.net |

| 1,1- and 1,2-disubstituted alkenes and 1,3-dicarbonyl compounds | Mn(OAc)₃ | Furan-substituted dihydrofurans | Moderate to High | researchgate.net |

Palladium-Catalyzed Hydrogenation and Reduction Strategies

Palladium-catalyzed hydrogenation is a powerful and widely used method for the reduction of carbon-carbon double bonds. This strategy is particularly effective for the synthesis of saturated lactones from their unsaturated precursors. The hydrogenation of α,β-unsaturated lactones to yield saturated γ-butyrolactones is a common transformation in organic synthesis. chinesechemsoc.orgchinesechemsoc.org

The synthesis of γ-butyrolactone (GBL), a closely related compound, has been achieved with high yield through the catalytic hydrogenation of 2-furanone using a palladium catalyst supported on humin-derived activated carbon (Pd/HAC). rsc.orgnih.govresearchgate.net This heterogeneous catalyst is efficient, recyclable, and operates under mild conditions (room temperature, 0.5 MPa H₂), affording GBL in up to 89% isolated yield. rsc.orgresearchgate.net The choice of solvent can influence the reaction, with tetrahydrofuran (B95107) (THF) providing the highest yields, likely due to the higher solubility of hydrogen gas. nih.gov

Homogeneous palladium catalysts have also been developed for the asymmetric hydrogenation of lactones. rsc.orgrsc.org These systems can provide access to chiral saturated lactones with high enantioselectivity. For instance, palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated lactones can proceed via an autotandem catalytic process where the C=C bond is first hydrogenated with high enantioselectivity, followed by the hydrogenation of the ester group. chinesechemsoc.orgchinesechemsoc.org These reactions often proceed under base-free conditions, which is advantageous for sensitive substrates. rsc.orgrsc.org

Table 2: Palladium-Catalyzed Hydrogenation for Lactone Synthesis

| Substrate | Catalyst | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Furanone | 4% Pd/HAC | RT, 0.5 MPa H₂, THF, 3 h | γ-Butyrolactone (GBL) | 89% | N/A | rsc.orgresearchgate.net |

| α,β-Unsaturated Lactones | Pd(OCOCF₃)₂ / (R,R)-QuinoxP* | 60 °C, 600 psi H₂, TFE | Chiral Saturated Alcohols | 96% | >99% | chinesechemsoc.org |

| Racemic Lactones | Pd(TFA)₂ / Ligand | 40 °C, 400 psi H₂, HFIP | Chiral Lactones | up to 92% | up to 90% | rsc.orgrsc.org |

Biocatalytic and Chemoenzymatic Pathways for Lactone Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity, making them ideal for the synthesis of chiral molecules. Several biocatalytic strategies have been developed for the production of lactones. nih.govresearchgate.net

One major route is the Baeyer-Villiger oxidation of cyclic ketones, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). nih.govresearchgate.net These enzymes insert an oxygen atom adjacent to the carbonyl group of a cyclic ketone to form the corresponding lactone. Another approach involves the oxidative lactonization of diols, often catalyzed by alcohol dehydrogenases (ADHs). nih.gov In this two-step process, one alcohol functionality is oxidized to an aldehyde, which then forms an intramolecular hemiacetal (lactol) that is further oxidized to the lactone. nih.gov

A third strategy is the reductive cyclization of γ- or δ-ketoesters. nih.gov The reduction of the keto group to a hydroxyl group, catalyzed by a ketoreductase (KRED), leads to a hydroxy ester that spontaneously cyclizes to the lactone. nih.gov This approach has been utilized in chemoenzymatic cascades, where a chemical reaction is coupled with a biocatalytic step. For example, a photochemoenzymatic synthesis of chiral γ-lactones has been developed by merging photocatalytic C-C bond formation with an enzymatic asymmetric reduction using an alcohol dehydrogenase. researchgate.net

While the direct biocatalytic synthesis of this compound is not explicitly detailed, these general methodologies could be applied. For instance, the Baeyer-Villiger oxidation of 3,3-dimethylcyclopentanone (B1585620) or the reductive cyclization of a γ-ketoester derived from a precursor containing the gem-dimethyl moiety are plausible biocatalytic routes.

Table 3: Major Biocatalytic Routes for Lactone Synthesis

| Biocatalytic Method | Enzyme Class | General Transformation | Reference |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Cyclic Ketone → Lactone | nih.govresearchgate.net |

| Oxidative Lactonization | Alcohol Dehydrogenases (ADHs) | Diol → Lactone | nih.gov |

| Reductive Cyclization | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | Ketoester → Lactone | nih.gov |

| Photochemoenzymatic Synthesis | Photocatalyst + Alcohol Dehydrogenase (ADH) | Aldehyde + Acrylate → Chiral γ-Lactone | researchgate.net |

Considerations in Sustainable and Green Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of γ-butyrolactones, including this compound, can be made more sustainable by considering several factors.

A key aspect is the use of renewable feedstocks. societyforscience.org Biomass-derived platform chemicals, such as furfural (B47365), can be converted into valuable intermediates like 2-furanone. rsc.orgnih.gov The subsequent catalytic hydrogenation of 2-furanone to γ-butyrolactone represents a renewable pathway to this important class of compounds. rsc.orgnih.govresearchgate.net This approach avoids the use of petroleum-based starting materials.

The use of heterogeneous catalysts, such as the Pd/HAC catalyst mentioned earlier, is another important green consideration. rsc.orgnih.govresearchgate.net These catalysts can be easily recovered from the reaction mixture by filtration and reused for multiple cycles with minimal loss of activity, which reduces waste and catalyst cost. rsc.orgresearchgate.net

Furthermore, developing reaction pathways that operate under milder conditions, such as lower temperatures and pressures, contributes to a more sustainable process by reducing energy consumption. societyforscience.org The use of environmentally benign solvents, such as water, is also a goal, although challenges like product solubility need to be addressed. nih.gov Biocatalytic routes, as discussed in the previous section, are inherently green due to their use of biodegradable catalysts (enzymes) and mild reaction conditions. nih.gov

The development of one-pot or tandem reactions, where multiple synthetic steps are combined into a single operation, can also enhance the sustainability of a process by reducing the need for intermediate purification steps, minimizing solvent use, and saving time and energy. chinesechemsoc.orgchinesechemsoc.org

Table 4: Green Chemistry Considerations for γ-Butyrolactone Synthesis

| Green Chemistry Principle | Application in γ-Butyrolactone Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural | 2-Furanone from furfural | rsc.orgnih.gov |

| Catalysis | Use of recyclable heterogeneous catalysts | Pd/HAC for hydrogenation | rsc.orgresearchgate.net |

| Atom Economy | High-yielding reactions with minimal byproducts | Hydrogenation of 2-furanone to GBL (89% yield) | rsc.orgresearchgate.net |

| Design for Energy Efficiency | Reactions at mild temperatures and pressures | Hydrogenation at room temperature and low H₂ pressure | rsc.orgresearchgate.net |

| Safer Solvents and Auxiliaries | Use of environmentally benign solvents | Exploration of water as a solvent | nih.gov |

| Reduce Derivatives | One-pot and tandem reactions | Autotandem palladium-catalyzed hydrogenation | chinesechemsoc.orgchinesechemsoc.org |

Reaction Mechanisms and Chemical Transformations of 5,5 Dimethyldihydrofuran 2 3h One

Ring-Opening Polymerization (ROP) of Lactone Derivatives

Ring-opening polymerization is a critical process for converting cyclic monomers like 5,5-Dimethyldihydrofuran-2(3H)-one into polymers. icm.edu.pl This method offers significant advantages, including the ability to produce polymers with well-controlled molar masses, low dispersity, and high molar masses even at low monomer conversion, all without generating by-products. researchgate.net

The ROP of lactones can proceed through several distinct mechanisms, each initiated by different types of catalysts and offering unique advantages in controlling the polymerization process. researchgate.net

Anionic Polymerization : This mechanism involves nucleophilic initiators such as alkoxides, hydroxides, or organometallic compounds. nih.gov The initiator attacks the carbonyl group of the lactone, leading to ring opening and the formation of an propagating alkoxide species. For γ-butyrolactones, the reaction can be challenging due to thermodynamic factors, but copolymerization with more reactive monomers can facilitate the process. nih.gov For instance, anionic copolymerization of γ-butyrolactone with ε-caprolactone has been successfully achieved using catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene. nih.gov

Cationic Polymerization : Initiated by strong acids or Lewis acids, this mechanism involves the activation of the lactone monomer by protonation or coordination to the carbonyl oxygen. rsc.org This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by another monomer molecule. While effective for some lactones, the cationic polymerization of γ-butyrolactones can be difficult and may not yield high molecular weight polymers. researchgate.net

Coordination Polymerization : This is one of the most widely used methods for lactone ROP, often employing metal-based catalysts such as tin(II) octoate or aluminum alkoxides. researchgate.net The mechanism, known as coordination-insertion, involves the coordination of the lactone to the metal center, followed by insertion of the monomer into the metal-alkoxide bond. rsc.orgnih.gov This method provides excellent control over the polymerization, leading to polymers with predictable molecular weights and narrow distributions. rsc.org

Enzymatic Polymerization : Biocatalysts, particularly lipases like Novozym-435, have emerged as a green alternative for ROP. nih.gov These enzymes can catalyze the polymerization of various lactones under mild conditions. The reaction typically proceeds in bulk or in organic solvents. While γ-butyrolactone itself is a poor substrate for enzymatic homopolymerization, its derivatives and copolymerizations can be achieved. nih.govnih.gov

Organocatalytic Polymerization : In recent years, metal-free organocatalysts have gained significant attention for ROP. rsc.org These can be acids, bases, or bifunctional catalysts that activate both the monomer and the propagating chain end. For example, N-heterocyclic carbenes (NHCs) have been shown to be highly effective for the polymerization of functionalized γ-butyrolactones, demonstrating rapid and chemoselective catalysis. acs.orgnih.gov

Table 1: Overview of ROP Mechanisms for Lactones

| Polymerization Type | Initiators/Catalysts | Mechanism Highlights | Control |

| Anionic | Alkoxides, hydroxides, organometallics | Nucleophilic attack on the carbonyl group. | Can be controlled, but side reactions are possible. |

| Cationic | Protic acids, Lewis acids | Activation of the monomer by protonation or coordination. | Often less controlled, prone to side reactions. |

| Coordination | Metal alkoxides (e.g., Sn(Oct)₂, Al(OiPr)₃) | Coordination of monomer to metal center, followed by insertion. | Excellent control over molar mass and dispersity. |

| Enzymatic | Lipases (e.g., Novozym-435) | Enzyme-catalyzed ester bond formation. | Mild conditions, biodegradable catalysts. |

| Organocatalytic | N-heterocyclic carbenes, thioureas, phosphazenes | Metal-free activation of monomer and/or initiator. | High efficiency and selectivity, tunable properties. |

The polymerizability of a cyclic monomer is governed by the change in Gibbs free energy (ΔG_p) during polymerization, which is dependent on both enthalpy (ΔH_p) and entropy (ΔS_p) changes (ΔG_p = ΔH_p - TΔS_p). For polymerization to be thermodynamically favorable, ΔG_p must be negative.

Five-membered lactones, such as γ-butyrolactone and its derivative this compound, are known to be thermodynamically challenging to polymerize. icm.edu.plrsc.org This is due to their relatively low ring strain, which results in a small negative or even positive enthalpy of polymerization. icm.edu.pl The parent γ-butyrolactone is generally considered non-polymerizable under ordinary conditions because the polymerization is thermodynamically unfavorable. nih.govacs.org

However, the introduction of substituents on the lactone ring can influence its polymerizability. For instance, fusing a cyclohexane (B81311) ring to a five-membered lactone ring, as in trans-hexahydro-2(3H)-benzofuranone, increases the ring strain and makes anionic polymerization feasible. researchgate.net The gem-dimethyl group at the 5-position in this compound also influences the ring strain and conformational entropy, which in turn affects its polymerizability compared to the unsubstituted γ-butyrolactone. The polymerizability of lactones is also highly dependent on the reaction conditions, such as temperature and monomer concentration. acs.org

Achieving control over the molar mass (molecular weight) and dispersity (Đ, formerly known as polydispersity index or PDI) is crucial for tailoring the properties of the resulting polyesters for specific applications. In a controlled or "living" polymerization, the rate of initiation is fast relative to the rate of propagation, and there are no chain-transfer or termination reactions.

The molar mass of the polymer can be controlled by adjusting the molar ratio of the monomer to the initiator ([M]/[I]). researchgate.net A higher ratio leads to a higher molar mass, as each initiator molecule starts a single polymer chain. This linear relationship between the number-average molecular weight (M_n) and monomer conversion is a key indicator of a living polymerization. nih.gov

The choice of catalyst and initiator system is paramount for achieving low dispersity (Đ close to 1), which signifies that the polymer chains are of similar length. Coordination polymerization using catalysts like lanthanum isopropoxide or well-defined aluminum complexes often provides excellent control, yielding polyesters with narrow molecular weight distributions. rsc.orgresearchgate.net Similarly, certain organocatalytic systems have demonstrated the ability to produce well-defined polylactones. rsc.org

Due to the thermodynamic limitations of homopolymerizing five-membered lactones, copolymerization with more reactive, higher-strain monomers is a common and effective strategy. icm.edu.plrsc.org This approach allows for the incorporation of γ-butyrolactone units into polyester (B1180765) chains, thereby modifying the properties of the final material.

Common comonomers include:

ε-Caprolactone (ε-CL) : A seven-membered lactone that readily polymerizes. Copolymerization of γ-butyrolactone with ε-CL has been achieved using various catalytic systems, including anionic and coordination catalysts. nih.govnsf.gov The incorporation of γ-butyrolactone units can enhance the degradation rate of the resulting copolyester. nih.gov

Lactide (LA) : A six-membered cyclic di-ester derived from lactic acid. Block copolymers of poly(γ-butyrolactone) and poly(L-lactide) have been synthesized, offering materials with tunable properties for biomedical applications. nih.govrsc.org

δ-Valerolactone (δ-VL) : A six-membered lactone with intermediate reactivity. It has also been used as a comonomer with γ-butyrolactone. nsf.gov

Oxacyclobutanes : Cationic copolymerization of γ-butyrolactone with monomers like 3,3-bis(chloromethyl)oxacyclobutane has been reported to yield both linear and cyclic copolymers. rsc.org

These copolymerization strategies not only overcome the thermodynamic barrier but also provide a versatile platform for creating new materials with tailored properties, such as controlled degradation rates, thermal characteristics, and mechanical strength. nih.govnsf.gov

Table 2: Copolymerization of γ-Butyrolactone (γ-BL) Analogs

| Comonomer | Catalyst/Initiator System | Resulting Copolymer | Potential Application | Reference |

| ε-Caprolactone (ε-CL) | 1,5,7-triazabicyclo[4.4.0]dec-5-ene | P(γBL-co-PCL) | Drug delivery | nih.gov |

| L-Lactide (L-LA) | Organophosphazene superbase | PγBL-b-PLLA | Biorenewable materials | rsc.org |

| δ-Valerolactone (δ-VL) | La[N(SiMe₃)₂]₃ | P(γBL-co-PVL) | Degradable plastics | nsf.gov |

| 3,3-Bis(chloromethyl)oxacyclobutane | Scandium triflates | Poly(BL-co-CO) | Functional polymers | rsc.org |

During the ROP of lactones, several side reactions can occur, which can affect the control over the polymerization and the properties of the final polymer. These include:

Transesterification : This is one of the most common side reactions, involving the attack of a propagating chain end on an ester group of another polymer chain (intermolecular) or its own chain (intramolecular), leading to a redistribution of molar masses and a broadening of the dispersity (Đ > 1.2). Intramolecular transesterification can also lead to the formation of cyclic oligomers. The extent of transesterification is influenced by the catalyst, temperature, and reaction time. Some catalyst systems, such as certain aluminum complexes with specific ligands, can effectively suppress this side reaction. rsc.org

Epimerization : When polymerizing chiral lactones, the configuration of the stereocenter can sometimes be altered, a process known as epimerization. This can affect the stereoregularity and, consequently, the thermal and mechanical properties of the polymer.

These side reactions generally lead to a loss of control over the polymer architecture, resulting in materials with broader molar mass distributions and potentially altered thermal and mechanical properties. Careful selection of catalysts, initiators, and reaction conditions is essential to minimize these undesirable processes.

Derivatization Reactions of the Dihydrofuranone Ring System

The this compound molecule can serve as a starting material or intermediate in various organic syntheses, undergoing reactions that modify its dihydrofuranone ring system.

Common derivatization reactions include:

Reduction : The lactone's ester group can be reduced to a diol. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would cleave the ester to form 4-methylpentane-1,4-diol.

Oxidation : While the saturated lactone ring is generally stable to oxidation, harsh conditions can lead to ring cleavage.

Reaction with Nucleophiles : Strong nucleophiles can open the lactone ring. For example, reaction with ammonia (B1221849) or primary amines can yield the corresponding amides (γ-hydroxy amides). Grignard reagents can add twice to the carbonyl group after ring opening to form diols.

Alpha-Functionalization : The carbon atom adjacent to the carbonyl group (the α-position) can be deprotonated with a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the α-position, creating a range of functionalized γ-butyrolactones.

Photoorganocatalytic C-H Activation : Recent advances have shown that C-H bonds can be activated using photoredox catalysis to synthesize substituted γ-butyrolactones. mdpi.com

These derivatization reactions expand the synthetic utility of this compound beyond polymerization, allowing it to be used as a versatile building block in the synthesis of more complex organic molecules.

Alkylation and Substitution Patterns on the Lactone Ring

The alkylation of γ-butyrolactones is a fundamental transformation for introducing carbon substituents onto the lactone framework. The primary site for alkylation on the this compound ring is the α-carbon (C3), the carbon atom adjacent to the carbonyl group. This is due to the enhanced acidity of the α-protons, which can be removed by a strong base to form a nucleophilic enolate.

The general mechanism for α-alkylation involves the deprotonation of the lactone at the α-position using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net The resulting lactone enolate then reacts with an alkylating agent, typically an alkyl halide (e.g., methyl iodide or allyl bromide), in an SN2 reaction to form the α-substituted lactone. researchgate.net

A common issue in lactone alkylation is the formation of dialkylated byproducts, which can arise from proton exchange between the monoalkylated product and the starting enolate. acs.org To minimize this, reaction conditions must be carefully controlled. One effective method is the use of a promoter like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), which can significantly increase the rate of alkylation and lead to higher yields of the desired monoalkylated product. acs.org While the gem-dimethyl group at the C5 position of this compound prevents substitution at this site, the principles of α-alkylation remain applicable. For instance, the reaction of γ-butyrolactone with a base and an alkyl halide yields the corresponding α-alkyl-γ-butyrolactone. researchgate.netresearchgate.net

Below is a table summarizing typical conditions for the α-alkylation of γ-butyrolactones.

| Reactant | Base | Alkylating Agent | Solvent | Promoter | Product |

| γ-Butyrolactone | LHMDS | Dimethylallyl bromide | THF | DMI | α-(Dimethylallyl)-γ-butyrolactone |

| γ-Butyrolactone | LDA | Methyl iodide | THF | None | α-Methyl-γ-butyrolactone |

| γ-Butyrolactone | LDA | Allyl bromide | THF | None | α-Allyl-γ-butyrolactone |

Functional Group Introduction: Hydroxyl, Halogen, Methoxy (B1213986) Groups

The introduction of various functional groups onto the this compound skeleton enhances its utility as a synthetic intermediate.

Hydroxyl Group Introduction: Hydroxylation can be achieved at different positions of the lactone ring.

α-Hydroxylation: The direct α-hydroxymethylation of γ-lactones can be accomplished, providing access to α-(hydroxymethyl)-γ-butyrolactones. rsc.org This transformation typically involves the reaction of the lactone enolate with an electrophilic source of oxygen or a hydroxymethyl group equivalent.

β-Hydroxylation: The synthesis of β-hydroxy-γ-butyrolactones can be achieved through various methods, including the stereoselective alkylation and aldol (B89426) reactions of the dianion of (S)-(-)-β-hydroxy-γ-butyrolactone. acs.org In the context of Yarrowia lipolytica metabolism, the formation of 3-hydroxy-γ-decalactone suggests that hydroxylation at the β-position (C4) is a biologically relevant transformation for γ-lactones. nih.gov

γ-Hydroxylation: While the C5 position of this compound is fully substituted, the introduction of a hydroxyl group on a substituent at this position is possible, as seen in the synthesis of 5-(hydroxymethyl)-3,3-dimethyldihydro-2(3H)-furanone. acs.org

Halogen Group Introduction: Halogen atoms can be introduced onto the lactone ring, primarily at the α-position, through electrophilic halogenation. The reaction of the lactone enolate with a halogen source such as bromine (Br₂) or chlorine (Cl₂) can yield the corresponding α-halogenated lactone. For example, the synthesis of 3-bromo-γ-vinylbutyrolactone has been reported, demonstrating the feasibility of introducing a halogen at the C3 position. beilstein-journals.org

Methoxy Group Introduction: The introduction of a methoxy group can be accomplished through the nucleophilic substitution of a leaving group, such as a halogen, by a methoxide (B1231860) source. For instance, 4-alkoxy-3-aryl-5-chloro-2(5H)-furanones react with sodium alkoxides to yield 4,5-dialkoxyfuranones. thieme-connect.com A similar strategy could be envisioned for the methoxylation of a halogenated this compound derivative.

Formation of Thiolo-, Thiono-, and Dithio-γ-Butyrolactones

The replacement of one or both oxygen atoms in the lactone ring of this compound with sulfur atoms leads to the formation of thiolo-, thiono-, and dithio-γ-butyrolactones. These sulfur-containing analogs are valuable in organic synthesis and can exhibit unique biological activities.

Thiolo-γ-butyrolactones: These compounds contain a sulfur atom in the ring in place of the ethereal oxygen. They can be synthesized through various methods, often involving the cyclization of a mercapto-substituted carboxylic acid.

Thiono-γ-butyrolactones: In these analogs, the carbonyl oxygen is replaced by a sulfur atom. A common method for this transformation is the thionation of the parent lactone using a thionating agent. Lawesson's reagent is a widely used reagent for converting carbonyl compounds, including lactones, into their corresponding thiocarbonyls.

Dithio-γ-butyrolactones: These lactones have both the carbonyl oxygen and the ring oxygen replaced by sulfur atoms.

While specific examples for the synthesis of these sulfur analogs starting directly from this compound are not extensively documented, general synthetic routes are well-established. For example, the reaction of α-bromo-γ-butyrolactone with 1,2,4-triazole-3(5)-thiol proceeds via an SN reaction, indicating that the lactone ring can be functionalized with sulfur-containing nucleophiles. oup.com

Reactivity at the Alpha and Beta Positions of the Lactone Ring

The chemical reactivity of the α (C3) and β (C4) positions of the this compound ring is distinct and allows for selective functionalization.

Reactivity at the Alpha Position (C3): The α-position is the most reactive site for deprotonation due to the electron-withdrawing effect of the adjacent carbonyl group. As discussed in section 3.2.1, the formation of an enolate at this position makes it a potent nucleophile for a variety of reactions, including:

Alkylation: Introduction of alkyl groups. researchgate.netresearchgate.net

Aldol Reactions: Reaction with aldehydes or ketones to form β-hydroxy lactones. acs.org

Halogenation: Introduction of halogen atoms.

Reactivity at the Beta Position (C4): The β-position is generally less reactive towards ionic reactions compared to the α-position in the saturated lactone. However, functionalization at this position can be achieved through different strategies:

Radical Reactions: Radical-mediated reactions can lead to substitution at the β-position.

Metabolic Pathways: As seen in the biotransformation of γ-lactones by yeasts like Yarrowia lipolytica, enzymatic hydroxylation can occur at the β-position. nih.gov This process is part of the β-oxidation pathway. nih.gov

Oxidation Pathways and Ring Transformations

The furanone core of this compound is susceptible to oxidation, which can lead to ring-opening and the formation of various acyclic products. The oxidation can be initiated by various oxidants, with hydroxyl radicals being of significant interest, particularly in atmospheric chemistry.

OH Radical-Initiated Oxidation Mechanisms in Furanones

Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in the atmospheric degradation of organic compounds. wikipedia.orgnih.gov The oxidation of furanones initiated by OH radicals is a complex process that can proceed through several pathways. rsc.org

The reaction typically begins with the electrophilic addition of the hydroxyl radical to the furanone ring. For a saturated lactone like this compound, the initial attack is likely to be hydrogen abstraction from one of the C-H bonds, forming a carbon-centered radical. In the case of unsaturated furanones, the OH radical adds to the double bond. nih.gov

For furan (B31954) and its derivatives, the OH radical predominantly adds to the C2 or C5 positions of the ring. nih.gov This addition forms a chemically activated adduct radical. This radical can then undergo several transformations, including stabilization through collision or isomerization via ring-opening. nih.gov

Formation of Unsaturated Dicarbonyl Compounds and Other Ring-Opened Products

The oxidation of the furanone ring often results in its cleavage, leading to the formation of acyclic compounds, notably unsaturated dicarbonyls. escholarship.org The specific products formed depend on the structure of the starting furanone and the reaction conditions.

In the gas-phase oxidation of furan and its methylated derivatives, the ring-opening of the initial OH-adduct leads to the formation of unsaturated 1,4-dicarbonyl compounds. nih.gov For example, the oxidation of furan yields butenedial. escholarship.org The presence of surface oxygen on a catalyst can also promote the partial oxidation of furan to produce 2(5H)-furanone and maleic anhydride. acs.org

The acid-catalyzed conversion of furan can also lead to ring-opening, forming succinaldehyde, which can then participate in polymerization reactions. rsc.org This highlights that the furan ring can be opened under various conditions to yield dicarbonyl compounds. rsc.org In the context of this compound, oxidation would be expected to cleave the lactone ring, potentially leading to the formation of substituted dicarbonyl compounds.

Epoxidation and Rearrangement Processes

The introduction of an epoxide ring into the structure of γ-butyrolactones, such as this compound, opens up a variety of rearrangement pathways, often catalyzed by Lewis acids. These transformations are of significant interest as they can lead to the formation of structurally diverse and synthetically useful carbonyl compounds. One of the key rearrangements observed in related epoxide systems is the Meinwald rearrangement. researchgate.netnih.govrsc.org This process typically involves the Lewis acid-catalyzed conversion of an epoxide to a ketone or an aldehyde through a 1,2-hydride or alkyl shift.

While specific studies on the epoxidation and subsequent rearrangement of this compound are not extensively detailed in the available literature, the principles can be inferred from similar structures. For instance, the Lewis acid-mediated Meinwald rearrangement has been demonstrated in the synthesis of premethylenomycin C lactone, where a cyclopentene-derived epoxide undergoes rearrangement to a ketone. acs.orgacs.org This type of rearrangement is catalyzed by various Lewis acids and can proceed with high diastereoselectivity. acs.orgacs.org

In a general mechanism for a Lewis acid-catalyzed epoxide rearrangement, the Lewis acid coordinates to the oxygen atom of the epoxide, facilitating the opening of the three-membered ring to form a carbocation intermediate. This is followed by the migration of a substituent (hydride or alkyl group) to the adjacent carbocationic center, leading to the formation of a carbonyl group. The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide and the nature of the Lewis acid catalyst. rsc.org

For a hypothetical spiro-epoxide of this compound, an acid-catalyzed rearrangement could potentially lead to the formation of a ketolactone, expanding the synthetic utility of this scaffold. The study of such reactions in related systems, like the use of mesoporous aluminosilicates to catalyze the Meinwald rearrangement, highlights the ongoing efforts to develop efficient and selective methods for these transformations. rsc.org

Stereochemical Considerations in this compound Chemistry

The presence of chiral centers in γ-butyrolactone derivatives introduces a layer of complexity and opportunity in their chemical synthesis and biological applications. The spatial arrangement of substituents can dramatically influence the molecule's reactivity and how it interacts with biological systems.

Asymmetric Synthesis and Enantioselectivity

The asymmetric synthesis of γ-butyrolactones is a well-established field, with numerous strategies developed to control the stereochemistry at various positions of the lactone ring. These methods are crucial for accessing enantiomerically pure forms of compounds like this compound, should a chiral center be introduced.

One prominent approach is the use of chiral catalysts. For example, rhodium-catalyzed asymmetric hydrogenation of γ-butenolides has been shown to be a highly efficient method for producing chiral γ-butyrolactones with excellent enantioselectivity (up to >99% ee). rsc.org This method provides a direct route to enantiomerically enriched lactones from readily available starting materials.

Another strategy involves the use of chiral auxiliaries or reagents. For instance, the synthesis of chiral α-spiro-γ-lactones has been achieved through BINOL-derived chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids. nii.ac.jp While this example creates a spiro-cyclic system, the underlying principle of using a chiral catalyst to induce asymmetry is broadly applicable.

The following table summarizes some approaches to the asymmetric synthesis of γ-butyrolactones:

| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Rh/ZhaoPhos | Hydrogenation of γ-butenolides | Up to >99% |

| Bromolactonization | BINOL-derived chiral sulfide | Bromolactonization of α-allyl carboxylic acids | High |

These examples underscore the diverse and powerful tools available to synthetic chemists for the enantioselective synthesis of γ-butyrolactones, which could be adapted for the preparation of chiral derivatives of this compound.

Influence of Chiral Centers on Reactivity and Biological Activity

The stereochemistry of a molecule is a critical determinant of its biological activity. In the context of γ-butyrolactones, the presence and configuration of chiral centers can lead to significant differences in how the enantiomers interact with biological targets such as enzymes and receptors.

A pertinent example is the study of butyrolactone I analogues as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes. nih.gov In this research, racemic butenolide derivatives were synthesized and then separated into their individual enantiomers using chiral chromatography. Subsequent biological evaluation revealed that the enantiomers of certain analogues displayed different IC50 values against PTP1B. nih.gov This demonstrates that the chirality at the C-4 position directly influences the inhibitory potency of these compounds. nih.gov Molecular docking studies further supported these findings, indicating that the different spatial arrangements of the enantiomers led to varied interactions within the enzyme's active site. nih.gov

Similarly, the synthesis and biological evaluation of analogues of butyrolactone I as inhibitors of cyclin-dependent kinases (CDK2 and CDK1) have shown that the stereochemistry of the molecule is crucial for its antiproliferative activity. nih.gov

The influence of chiral centers also extends to chemical reactivity. The facial selectivity of reactions on a chiral lactone can be dictated by the existing stereocenters, leading to the diastereoselective formation of new stereocenters. While specific data on the differential reactivity of enantiomers of this compound is not available, the principles of stereocontrol are fundamental in organic synthesis.

Advanced Research Applications of 5,5 Dimethyldihydrofuran 2 3h One and Its Analogs

Applications in Materials Science and Polymer Chemistry

5,5-Dimethyldihydrofuran-2(3H)-one, a substituted derivative of γ-butyrolactone (γ-BL), is a monomer of increasing interest in materials science. Its utility stems from its potential to create specialized polyesters through ring-opening polymerization (ROP), a process that is challenging for its parent compound, γ-BL. Due to the high stability and low ring strain of its five-membered ring, γ-BL is often considered "non-polymerizable" under standard conditions. nih.govacs.org Overcoming this thermodynamic barrier, often by using highly active catalysts at low temperatures or by copolymerizing it with more strained cyclic esters, allows for the synthesis of polyesters with unique properties. acs.orgresearchgate.net The gem-dimethyl substitution on the γ-carbon in this compound alters the monomer's reactivity and imparts specific characteristics to the resulting polymers.

Aliphatic polyesters are a prominent class of synthetic polymers known for their biocompatibility and biodegradability, making them suitable for biomedical applications like tissue engineering and drug delivery. researchgate.netnih.gov These polymers contain ester linkages that can be broken down by hydrolysis. researchgate.net The resulting byproducts are often non-toxic and can be eliminated from the body. researchgate.net

The incorporation of γ-butyrolactone units into polyester (B1180765) chains has been shown to enhance both biodegradability and flexibility. icm.edu.pl Poly(γ-butyrolactone) (PγBL) demonstrates a faster degradation rate than many common polyesters such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). nsf.gov This makes γ-BL and its derivatives desirable comonomers for tailoring the degradation profiles of materials for specific applications. nsf.gov For instance, the degradation of polyesters can be influenced by crystallinity, and copolymerization with substituted lactones is a key strategy to modulate this property. nih.govresearchgate.net While direct polymerization of this compound is less documented, the principles derived from γ-BL copolymerization suggest its potential in creating biodegradable materials with tailored degradation kinetics.

Ring-opening polymerization (ROP) is a powerful chain-growth polymerization method for producing well-defined polyesters from cyclic ester monomers. uc.eduresearchgate.net This technique offers precise control over the polymer's molecular weight, microstructure, and end-group functionality. researchgate.net A key advantage of ROP is the ability to engineer complex macromolecular architectures, including linear, block, star-shaped, and cyclic polymers, by carefully selecting the initiator and catalyst system. researchgate.netbohrium.com

The "coordination-insertion" mechanism, common in ROP catalyzed by metal alkoxides, involves the monomer coordinating to the catalyst's active species, followed by insertion into the metal-alkoxide bond, allowing the polymer chain to grow. uc.edubohrium.com This living polymerization characteristic enables the synthesis of block copolymers by the sequential addition of different monomers. bohrium.com For example, star-shaped polymers can be synthesized using multifunctional initiators, resulting in materials with distinct rheological and physical properties compared to their linear counterparts. While specific studies on this compound are limited, the ROP of its parent, γ-BL, has been achieved using specialized catalysts to create both linear and cyclic topologies, which are fully recyclable back to the monomer. nih.gov

The synthesis of aliphatic polyesters with pendant functional groups is a major area of research, as it allows for the fine-tuning of material properties like hydrophilicity and degradation rate and enables the attachment of bioactive molecules. researchgate.netdntb.gov.ua This is typically achieved through the ROP of functionalized cyclic ester monomers. researchgate.netresearchgate.net

Substituted lactones, such as derivatives of ε-caprolactone or γ-butyrolactone, serve as the essential building blocks for these materials. researchgate.netrsc.org The substituent group can be a protected functional group that is later deprotected to reveal a reactive handle for further chemical modification. researchgate.net In the case of this compound, the gem-dimethyl groups at the 5-position act as a non-reactive substituent that influences the polymer's physical properties. Copolymerizing this monomer with other functional lactones allows for the creation of polyesters that combine the physical property modifications imparted by the dimethyl groups with the chemical reactivity of the other functional pendants. This strategy allows for the creation of a wide array of tailored materials for pharmaceutical and biomedical applications. researchgate.net

Copolymerization of a "non-strained" monomer like γ-butyrolactone with more polymerizable lactones is a key strategy to create materials with novel, composition-dependent properties. researchgate.net Incorporating γ-BL units into other polyesters, such as PCL or poly(δ-valerolactone) (PVL), can significantly alter the thermal and degradation characteristics of the resulting copolymer. acs.orgnsf.gov

Research has shown that poly(γ-butyrolactone-co-ε-caprolactone) exhibits a unique eutectic behavior, becoming a viscous liquid at room temperature at a specific composition (66 mol% γ-BL), even though both homopolymers are semicrystalline solids. acs.orgresearchgate.net Furthermore, the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), can be systematically controlled by varying the copolymer composition. acs.org The gem-dimethyl group in this compound would be expected to further influence these properties by restricting chain rotation and affecting packing, likely increasing the glass transition temperature compared to a non-substituted equivalent. Another example involves blending poly(α-methylene-γ-butyrolactone) (PMBL), which has a high Tg of around 195 °C, with other polymers to enhance thermal stability for high-temperature applications. rsc.orgrsc.org

| Polymer System | GBL Content (mol%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

|---|---|---|---|---|

| P(GBL-co-PCL) | 27 | -58.4 | 36.7 | acs.org |

| P(GBL-co-PCL) | 66 | -58.1 | 11.0 (Eutectic) | acs.orgresearchgate.net |

| P(GBL-co-PCL) | 84 | -54.3 | 22.5 | acs.org |

| PGBL Homopolymer | 100 | -52 to -42 | 52-63 | acs.org |

| PMBL Homopolymer | N/A (α-methylene-γ-butyrolactone) | ~195 | N/A | rsc.orgrsc.org |

Role as Building Blocks in Pharmaceutical and Agrochemical Development

The γ-butyrolactone (GBL) ring is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govacs.org This five-membered lactone moiety is a key pharmacophore in FDA-approved drugs used as diuretics, anticancer agents, and for treating heart disease. nih.gov Consequently, the development of efficient synthetic routes to construct and modify the GBL scaffold is of significant interest to medicinal and synthetic chemists. nih.govnih.gov this compound serves as a valuable substituted building block in this field, offering a specific substitution pattern for creating new chemical entities.

The chemical scaffold of γ-butyrolactone is a versatile starting point for the design and synthesis of new bioactive molecules. acs.orgresearchgate.net By introducing various substituents at different positions on the lactone ring, chemists can generate libraries of novel compounds for screening against various biological targets. nih.govnih.gov These derivatives have been investigated for a wide range of pharmacological effects, including antifungal, antibiotic, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.net

Recent research highlights the potential of GBL derivatives in both pharmaceutical and agrochemical applications. For example, synthetic α-methylene-γ-butyrolactone derivatives have been developed as potent antifungal agents against plant pathogens like Colletotrichum lagenarium and Valsa mali. nih.govnih.gov In other studies, GBL derivatives have been synthesized and evaluated for spermicidal activity, identifying compounds that were effective and safer than the standard agent Nonoxynol-9. nih.gov The synthesis of GBL analogs with potential antidiabetic properties has also been explored, with some derivatives showing significant α-glucosidase inhibitory activity. researchgate.net The 5,5-dimethyl substitution pattern offers a unique starting point for such synthetic explorations, influencing the lipophilicity and steric profile of the resulting molecules, which can be critical for their interaction with biological targets.

| Derivative Class | Target Application | Key Finding/Activity | Reference |

|---|---|---|---|

| α-Methylene-γ-butyrolactones with diphenyl ether moiety | Agrochemical (Fungicide) | Potent activity against Phytophthora capsici and Valsa mali. | nih.gov |

| Aminoalkylated γ-butyrolactone derivatives | Pharmaceutical (Spermicide) | Showed significant spermicidal activity with better safety profiles than Nonoxynol-9. | nih.gov |

| Ethyl and isobutyl substituted GBL derivatives | Pharmaceutical (Antidiabetic) | Exhibited α-glucosidase inhibitory activity comparable to the drug acarbose. | researchgate.net |

| α-Methylene-γ-butyrolactone ester derivatives | Agrochemical (Fungicide) | Compounds with halogen atoms showed excellent fungicidal activity against Colletotrichum lagenarium. | nih.gov |

| Bicyclic butyrolactones | Pharmaceutical (Antibiotic) | Demonstrated strong inhibition of β-lactamase, an enzyme responsible for antibiotic resistance. | nih.gov |

Exploration of Structure-Activity Relationships (SAR) for Drug Discovery

The furanone scaffold, the core structure of this compound, is a significant motif in medicinal chemistry and a key component in many natural products exhibiting diverse biological activities. Researchers have actively explored furanone derivatives, investigating their potential as antimicrobial and anticancer agents. rsc.org The exploration of structure-activity relationships (SAR) is crucial in this field, as modifications to the furanone ring and its substituents can dramatically alter a compound's biological efficacy and target specificity.

For instance, research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to furanones, has demonstrated their potential as potent kinase inhibitors for cancer therapy. Studies on these analogs reveal that the type and position of substituent groups are critical for their bioactivity. Similarly, SAR studies on a series of oxyquinoline inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase, an enzyme class relevant to anemia and hypoxic conditions, have shown that specific substitutions can increase inhibitory activity by an order of magnitude compared to established drugs like roxadustat (B1679584) and vadadustat. nih.gov The replacement of a pyridine (B92270) ring with a phenyl group, for example, can lead to a loss of interaction with key amino acid residues like Asp254, reducing the compound's affinity for the enzyme target. nih.gov

In another study, novel furan-2(3H)-one derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7). rsc.org The results highlighted several compounds as excellent candidates for treating liver and breast cancers, with theoretical analyses suggesting that their electron transfer capability is a key property for inhibiting cancer cell proliferation. rsc.org These examples underscore the principle that the furanone core serves as a versatile scaffold upon which SAR exploration can lead to the development of highly active and selective therapeutic agents.

Table 1: Biological Activity of Furanone Analogs in Drug Discovery Research

| Compound/Analog Class | Biological Activity Investigated | Key Findings |

| Furanone Derivatives | Antimicrobial, Anticancer | The furanone ring is a key structural motif in many natural products with diverse biological activities. |

| (3Z)-3-((benzo cymitquimica.comdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one Derivatives | Anticancer (Cytotoxicity) | Demonstrated potent cytotoxic activity against liver (HepG-2), colorectal (HCT116), and breast (MCF-7) cancer cell lines. rsc.org |

| Thieno[2,3-d]pyrimidine Derivatives | Anticancer, Antimicrobial | Act as kinase inhibitors and show efficacy against bacterial strains like Staphylococcus aureus and Mycobacterium tuberculosis. |

| Oxyquinoline-based HIF PHD Inhibitors | Antihypoxic | SAR studies identified novel inhibitors with significantly higher activity in reporter assays than existing drugs. nih.gov |

Use in the Synthesis of Complex Organic Molecules and Drug Intermediates

This compound is a valuable building block in organic synthesis. Its distinct structure, featuring a five-membered lactone ring with two methyl groups at the 5-position, provides specific steric and electronic properties that chemists can exploit to create more complex molecules. The furanone ring system is a versatile precursor, with the butenolide structure, in particular, serving as a chiral building block for the synthesis of a wide range of biologically active compounds.

The compound can undergo several fundamental chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) to yield alcohols and other reduced forms.

Substitution: The methyl groups can undergo substitution reactions.

The utility of the related dihydrofuran scaffold as a drug intermediate is well-documented. For example, molybdenum-catalyzed alkynol cycloisomerization is a key step in the stereoselective syntheses of important antiviral and antibiotic drugs, including the anti-AIDS drug d4T (Stavudine), cordycepin, and puromycin (B1679871) aminonucleoside. orgsyn.org This highlights the role of the core heterocyclic structure in providing a framework for constructing complex and medicinally relevant molecules.

Table 2: Synthetic Reactions and Products of this compound

| Reaction Type | Common Reagents | Major Products Formed |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | Carboxylic acids, Ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols, Other reduced derivatives |

| Substitution | Halogenating agents (e.g., Br2, Cl2) | Halogenated derivatives, Other substituted products |

Data sourced from

Other Emerging Research Applications

Flavor and Fragrance Industry Applications

While this compound itself is primarily noted as an intermediate in the flavor and fragrance industries, the broader furanone family is of immense importance for creating aromas and tastes. Many furanone derivatives are potent odorants and key contributors to the aroma profiles of numerous foods and natural products.

For example, the related compound furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a critical aroma component in fruits like strawberries and pineapples. Another well-known derivative, 2,5-Dimethyl-3(2H)-furanone, is often referred to as "mango furanone" for its characteristic scent. thegoodscentscompany.comnih.gov Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a key odorant responsible for the typical aroma of oxidatively aged Port wine and can be found in other products like raw Arabica coffee. thegoodscentscompany.com The ongoing need for new chemicals to create novel fragrances for perfumes, colognes, and personal care products drives research into furan-based structures. google.com

Table 3: Examples of Furanone Derivatives in the Flavor and Fragrance Industry

| Compound Name | Common Name/Association | Found In / Used As |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol / Strawberry Furanone | Key aroma component in strawberries and pineapples. |

| 2,5-Dimethyl-3(2H)-furanone | Mango Furanone | Flavoring agent. thegoodscentscompany.comnih.gov |

| 3-hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon | Key odorant in aged Port wine, coffee, and other foods. thegoodscentscompany.com |

| 2,5-Dimethylfuran | - | Forms during thermal degradation of some sugars; identified in caramelized sugars. wikipedia.org |

Green Solvents and Precursors in Organic Synthesis

In the pursuit of environmentally benign chemical processes, furan-based compounds derived from renewable resources are emerging as promising "green" solvents. While this compound is not primarily used as a solvent, its structural relatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), are gaining significant attention as sustainable alternatives to conventional petroleum-based solvents. researchgate.net

2-MeTHF, which can be produced from renewable sources like furfural (B47365) or levulinic acid, is a viable substitute for solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) in various reactions, including those involving Grignard reagents and metal-catalyzed couplings. researchgate.net Its advantageous properties include low miscibility with water, a practical boiling point, and greater stability compared to THF. researchgate.net Similarly, 2,5-dimethyltetrahydrofuran (DMTHF) can be produced from the full dehydroxylation of carbohydrates like fructose (B13574) and is considered a valuable chemical and potential gasoline substitute. researchgate.net The use of such bio-based solvents is critical, as solvent use can account for up to 80% of the non-aqueous waste generated during the manufacturing of active pharmaceutical ingredients. d-nb.info Furthermore, the synthesis of furanone derivatives themselves is being adapted to greener methods, such as using microwave irradiation to improve efficiency. rsc.org

Table 4: Comparison of Conventional and Green Furan-Based Solvents

| Solvent | Source | Key Green Chemistry Attributes |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., furfural, levulinic acid) | Bio-based, low water miscibility, good substitute for THF and dichloromethane. researchgate.net |

| 2,5-Dimethyltetrahydrofuran (DMTHF) | Renewable (e.g., carbohydrates like fructose) | Bio-based, can be used as a valuable chemical and potential fuel additive. researchgate.net |

| Tetrahydrofuran (THF) | Petroleum-based | Conventional solvent, often targeted for replacement due to peroxide formation and petroleum origin. researchgate.net |

| Dichloromethane | Petroleum-based | Conventional solvent, often targeted for replacement due to environmental and health concerns. researchgate.net |

Computational and Theoretical Studies on 5,5 Dimethyldihydrofuran 2 3h One

Density Functional Theory (DFT) Modeling of Reaction Mechanisms

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For γ-lactones such as 5,5-Dimethyldihydrofuran-2(3H)-one, DFT is instrumental in modeling the mechanisms of various chemical transformations. DFT studies on related furanone structures have successfully elucidated reaction pathways, including thermal decompositions and cycloadditions. researchgate.netrsc.org For instance, functionals like M06-2X and composite models such as CBS-QB3 are employed to calculate the reaction barriers and enthalpies, providing a detailed energy landscape of the transformation. researchgate.net

DFT calculations are crucial for understanding how catalysts influence reactions involving the furanone core. Studies on the acid-catalyzed Diels-Alder reaction of 2,5-dimethylfuran, a related unsaturated analog, demonstrate how catalysts alter reaction mechanisms. researchgate.net DFT calculations can show that a Brønsted acid catalyst, by protonating a carbonyl oxygen, can shift a reaction from a concerted to a stepwise mechanism, often proceeding without a significant energy barrier. researchgate.net Similarly, DFT has been used to rationalize the mechanisms of copper(I)-catalyzed reactions that lead to substituted heterocyclic compounds, providing insights that are vital for developing new synthetic methods. nih.gov These theoretical models help chemists select the appropriate catalyst to achieve desired outcomes and control the stereochemistry of the products.

A fundamental application of DFT is the geometric optimization of molecules to find their most stable three-dimensional structure. This process is extended to locate and characterize transition states, which are the high-energy saddle points on the potential energy surface that connect reactants and products. arxiv.org For reactions like the ring-opening of lactones or catalyzed cycloadditions, DFT methods such as M06-2X/6-311++G(d,p) are used to precisely calculate the geometries and energies of these fleeting structures. nih.gov Advanced algorithms can even leverage machine learning models trained on DFT data to find transition states with greater efficiency. arxiv.org The accurate characterization of these structures is essential for calculating reaction rates and understanding the kinetic feasibility of a proposed mechanism. researchgate.net

Table 1: Representative DFT Methods in Lactone Reaction Analysis

| Method/Basis Set | Application | Key Findings |

|---|---|---|

| M06-2X / 6-311++G(d,p) | Thermochemistry of lactone ring-opening | Provides accurate enthalpies of formation and identifies transition state structures. nih.gov |

| CBS-QB3 | Thermal decomposition of furanones | Computes bond dissociation enthalpies, ionization energies, and kinetic rate constants. researchgate.net |

DFT is widely used to predict a range of molecular properties that govern reactivity. For furanone derivatives, calculations can reveal properties like electron transfer capability, which can be correlated with biological activity. rsc.org Theoretical studies on similar lactones have successfully computed fundamental energetic properties like bond dissociation enthalpies and ionization energies. researchgate.net Furthermore, by mapping the potential energy surface, DFT can predict the most likely reaction path. For example, it can determine whether a reaction will proceed through a single concerted step or a multi-step pathway involving intermediates, as demonstrated in studies of catalyzed cycloaddition reactions. researchgate.netnih.gov

Quantum Chemistry Calculations in Reaction Pathway Analysis